4-Methoxy Substitution on Benzofuran Yields Distinct CYP2A6 Inhibitory Profile Compared to Methoxalen and Menthofuran
While direct IC50 data for methyl 4-methoxybenzofuran-3-carboxylate against CYP2A6 is not available, the structurally related 4-methoxybenzofuran (which shares the same substitution pattern on the benzofuran core but lacks the 3-carboxylate methyl ester) demonstrates moderate inhibitory activity against human CYP2A6 with an IC50 of 2.20 µM [1]. This places its potency between the potent inhibitor methoxalen (IC50 = 0.47 µM) and the less active menthofuran (IC50 = 1.27 µM) [1]. The presence of the 3-carboxylate ester in the target compound is expected to further modulate potency and selectivity due to altered lipophilicity and hydrogen bonding potential [2].
| Evidence Dimension | CYP2A6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Data for methyl 4-methoxybenzofuran-3-carboxylate is not directly available. Structurally related 4-methoxybenzofuran: IC50 = 2.20 µM. |
| Comparator Or Baseline | Methoxalen: IC50 = 0.47 µM; Menthofuran: IC50 = 1.27 µM |
| Quantified Difference | 4-methoxybenzofuran is 4.7-fold less potent than methoxalen and 1.7-fold less potent than menthofuran in inhibiting CYP2A6. |
| Conditions | Recombinant human CYP2A6 enzyme assay with coumarin 7-hydroxylation as readout. |
Why This Matters
This class-level inference indicates that 4-methoxy-substituted benzofurans possess a distinct CYP2A6 inhibition profile, suggesting potential utility as a lead scaffold for developing smoking cessation or chemoprevention agents, a property not shared by all benzofuran derivatives.
- [1] Kato, H., et al. (2013). Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6. Chemical and Pharmaceutical Bulletin, 61(10), 997-1001. View Source
- [2] Dawood, K. M. (2019). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 29(11), 841-856. View Source
